Piperaquine tetraphosphate tetrahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

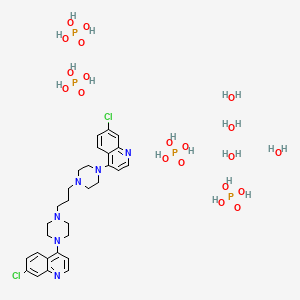

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCQDGFOKTXHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52Cl2N6O20P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238640 | |

| Record name | Piperaquine tetraphosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

999.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915967-82-7 | |

| Record name | Piperaquine tetraphosphate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperaquine tetraphosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAQUINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Piperaquine: A Technical Guide to its Antimalarial Action

Introduction: Re-evaluating a Stalwart Antimalarial in the Era of Resistance

Piperaquine (PQ), a bisquinoline antimalarial developed in the 1960s, has re-emerged as a critical partner drug in artemisinin-based combination therapies (ACTs), most notably with dihydroartemisinin (DHA).[1][2] Initially deployed as a monotherapy in China, its use declined with the rise of resistance, a fate common to many quinoline-class drugs.[1][3] Today, the DHA-piperaquine combination is a WHO-recommended first-line treatment for uncomplicated Plasmodium falciparum malaria in many regions.[2][4] This resurgence necessitates a deeper, more technical understanding of its core mechanism of action, the nuances of its activity against resistant parasites, and the experimental frameworks used to validate its efficacy.

This guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the antimalarial activity of piperaquine tetraphosphate tetrahydrate. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal antimalarial agent. We will dissect its primary mode of action, explore the landscape of resistance, and provide detailed protocols for key experimental assays.

Part 1: The Primary Mechanism of Action - A Tale of Heme Detoxification

The prevailing scientific consensus posits that piperaquine's primary mechanism of action mirrors that of its structural relative, chloroquine (CQ).[3][5] The parasite's intra-erythrocytic lifecycle involves the digestion of vast quantities of host hemoglobin within a specialized acidic organelle, the digestive vacuole (DV).[6] This process releases large amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline structure called hemozoin (also known as malaria pigment).[5][7] Piperaquine disrupts this critical detoxification pathway.

Accumulation in the Digestive Vacuole

Piperaquine is a weak base that, in the neutral pH of the parasite's cytosol (~7.4), can diffuse across membranes.[8][9] Upon entering the acidic environment of the digestive vacuole (pH ~4.8-5.2), the drug's basic amine groups become protonated.[8][10] This protonation traps the charged piperaquine molecule within the DV, leading to its accumulation at concentrations several orders of magnitude higher than in the surrounding plasma.[8] This high vacuolar accumulation is a critical prerequisite for its antimalarial activity.

Inhibition of Hemozoin Formation

Once concentrated in the DV, piperaquine is thought to exert its parasiticidal effect primarily by binding to free heme, preventing its incorporation into the growing hemozoin crystal.[11][12] This interaction is believed to occur through the formation of a complex between piperaquine and heme, which effectively caps the growing face of the hemozoin crystal, halting further polymerization.[11] The resulting accumulation of toxic, unsequestered heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[5][10]

The following diagram illustrates the proposed mechanism of piperaquine's action within the Plasmodium falciparum digestive vacuole.

Caption: Proposed mechanism of piperaquine action in the parasite's digestive vacuole.

Part 2: The Challenge of Piperaquine Resistance

The emergence of piperaquine resistance, particularly in Southeast Asia, poses a significant threat to the efficacy of DHA-piperaquine therapy.[10][13] Resistance is a complex phenomenon, with multiple genetic factors contributing to the parasite's ability to survive in the presence of the drug.

The Role of the P. falciparum Chloroquine Resistance Transporter (PfCRT)

Mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the DV membrane, are the primary drivers of high-level piperaquine resistance.[10][13] While different mutations in PfCRT confer chloroquine resistance, a distinct set of novel mutations, often arising in parasites already carrying CQ-resistant PfCRT haplotypes, are associated with piperaquine treatment failure.[10][13] These mutations are thought to alter the transporter's structure, enabling it to efflux protonated piperaquine out of the digestive vacuole, thereby reducing its concentration at the site of action.[9][13] Interestingly, some piperaquine-resistant PfCRT mutations can re-sensitize the parasite to chloroquine.[13]

Amplification of Plasmepsin 2 and 3 Genes

Increased copy numbers of the plasmepsin 2 and 3 genes, which encode hemoglobin-degrading aspartic proteases in the DV, have been associated with piperaquine resistance.[1][14] The exact mechanism by which this amplification contributes to resistance is still under investigation. One hypothesis suggests that increased hemoglobin digestion may alter the dynamics of heme release and detoxification in a way that favors parasite survival in the presence of piperaquine.[15] However, studies have shown that parasites with higher plasmepsin gene copy numbers do not necessarily exhibit significantly increased hemoglobin digestion or different levels of free heme upon piperaquine treatment.[15][16] Deletion of these genes, conversely, has been shown to increase parasite sensitivity to piperaquine.[15]

The interplay of these resistance mechanisms is illustrated in the following diagram.

Caption: Key genetic determinants of piperaquine resistance in P. falciparum.

Part 3: Experimental Validation - Protocols and Methodologies

The elucidation of piperaquine's mechanism of action and the characterization of resistance rely on a suite of in vitro and molecular techniques. Here, we provide detailed, step-by-step methodologies for two fundamental assays.

In Vitro Parasite Susceptibility Assay

This assay determines the concentration of a drug required to inhibit parasite growth, typically expressed as the 50% inhibitory concentration (IC50). A common method is the SYBR Green I-based fluorescence assay.

Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay

-

Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[17]

-

Drug Plate Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the drug to achieve a range of final concentrations. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

-

Assay Initiation:

-

To each well, add synchronized ring-stage parasites at a parasitemia of ~0.5% and a final hematocrit of 2%.

-

Incubate the plates for 72 hours under the standard culture conditions.

-

-

Lysis and Staining:

-

After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye. This dye fluoresces upon binding to DNA.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Subtract the background fluorescence from drug-free, uninfected red blood cell wells.

-

Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Hemozoin Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Experimental Protocol: Colorimetric Heme Polymerization Inhibitory Activity (HPIA) Assay

-

Reagent Preparation:

-

Prepare a 1 mM hematin solution in 0.2 M NaOH.

-

Prepare stock solutions of the test compound (piperaquine) and a positive control (chloroquine) at various concentrations.

-

-

Reaction Setup:

-

In microcentrifuge tubes, add 100 µl of the 1 mM hematin solution.

-

Add 50 µl of the test compound at different concentrations. Use distilled water as a negative control.

-

-

Initiation of Polymerization:

-

To start the reaction, add 50 µl of glacial acetic acid (pH 2.6) to each tube.

-

Incubate the mixture at 37°C for 18-24 hours to allow for β-hematin formation.

-

-

Pelleting and Washing:

-

Centrifuge the tubes to pellet the β-hematin crystals.

-

Carefully remove the supernatant. Wash the pellet three times with 200 µl of DMSO, centrifuging and removing the supernatant after each wash to remove unreacted heme.[18]

-

-

Quantification:

-

Dissolve the final β-hematin pellet in 200 µl of 0.1 M NaOH.

-

Transfer 100 µl of the solution to a 96-well microplate and measure the optical density (OD) at 405 nm using a microplate reader.[18]

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the reduction in β-hematin formation compared to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

The following workflow diagram outlines the key steps in a typical drug discovery and validation pipeline for antimalarials like piperaquine.

Caption: A generalized workflow for the validation of antimalarial compounds.

Part 4: Concluding Remarks and Future Directions

This compound remains a cornerstone of modern antimalarial therapy. Its primary mechanism, the inhibition of heme detoxification, is well-established, though the nuances of its interaction with heme and the precise biophysical consequences are areas of active research. The rise of resistance, driven primarily by mutations in PfCRT and amplification of plasmepsin genes, underscores the urgent need for continued surveillance and the development of next-generation therapies.

Future research should focus on:

-

Structural Biology: Elucidating the high-resolution structure of piperaquine in complex with heme and its interaction with the mutant PfCRT transporter.

-

Quantitative Biology: Precisely quantifying the contribution of different resistance mechanisms to treatment failure in clinical settings.

-

Novel Combinations: Exploring piperaquine as a partner for new antimalarial candidates to preemptively combat resistance.

A thorough and multifaceted understanding of piperaquine's mechanism of action is not merely an academic exercise; it is fundamental to preserving the efficacy of our most vital antimalarial treatments and guiding the development of the drugs that will be needed to finally eradicate this devastating disease.

References

- 1. Piperaquine - Wikipedia [en.wikipedia.org]

- 2. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Dihydroartemisinin–Piperaquine Efficacy and Molecular Markers in Uncomplicated Falciparum Patients: A Study across Binh Phuoc and Dak Nong, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 6. Frontiers | Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole [frontiersin.org]

- 7. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood-stages of Plasmodium falciparum. Role of beta-haematin inhibition and drug concentration in vacuolar water- and lipid-phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies reveal markers of malaria resistance | MDedge [mdedge.com]

- 15. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Synthesis and Characterization of Piperaquine Tetraphosphate Tetrahydrate: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Piperaquine, a bisquinoline compound, stands as a cornerstone in the global fight against malaria, particularly in artemisinin-based combination therapies (ACTs).[1][2] Its resurgence is a testament to its efficacy against resistant Plasmodium falciparum strains. The most common salt form for pharmaceutical formulation is piperaquine tetraphosphate tetrahydrate (C₂₉H₃₂Cl₂N₆·4H₃PO₄·4H₂O), a stable crystalline solid whose precise synthesis and rigorous characterization are paramount for ensuring drug safety and efficacy.[3][4] This guide moves beyond a simple recitation of methods; it provides a narrative grounded in the causality of experimental choices, reflecting the perspective of a senior scientist focused on robust and reproducible outcomes.

Part 1: The Synthetic Pathway—From Precursors to Active Pharmaceutical Ingredient (API)

The synthesis of piperaquine is a multi-step process that demands careful control of reaction conditions to maximize yield and purity while minimizing the formation of process-related impurities.[5][6] Modern synthetic approaches have been optimized for efficiency and to align with green chemistry principles.[6][7]

Synthetic Strategy Overview

The most common and efficient route is a convergent synthesis, which can be broken down into three primary stages:

-

Formation of the Core Intermediate: Synthesis of 7-chloro-4-(1-piperazinyl)quinoline.

-

Coupling Reaction: Dimerization of the intermediate to form the piperaquine free base.

-

Salt Formation and Hydration: Conversion of the free base to the stable tetraphosphate tetrahydrate salt.

This strategy is designed to build complexity in a controlled manner, allowing for purification at intermediate stages, which is critical for the quality of the final API.

Reaction Mechanism and In-Depth Rationale

Stage 1: Synthesis of 7-chloro-4-(1-piperazinyl)quinoline

This stage involves a nucleophilic aromatic substitution reaction. The starting material, 4,7-dichloroquinoline, possesses two chlorine atoms at positions 4 and 7. The chlorine at the C4 position is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent quinoline nitrogen atom.

-

Reaction: 4,7-dichloroquinoline is reacted with an excess of anhydrous piperazine.[5]

-

Causality: Using a large excess of piperazine serves two purposes: it drives the reaction to completion and minimizes the formation of a dimeric impurity where a single piperazine molecule reacts with two molecules of 4,7-dichloroquinoline. The reaction is typically performed in a suitable solvent, and sometimes under catalysis, to facilitate the reaction between the solid and liquid phases.[8][9]

Stage 2: Synthesis of Piperaquine Free Base

The intermediate, 7-chloro-4-(1-piperazinyl)quinoline, is then coupled using a short-chain dialkyl halide, such as 1,3-dibromopropane or 1,3-bromochloropropane.[8][10] This is a standard nucleophilic alkylation (Sɴ2) reaction.

-

Reaction: Two equivalents of the intermediate are reacted with one equivalent of the dialkyl halide.

-

Causality: The secondary amine within the piperazine ring of the intermediate acts as the nucleophile, displacing the halide leaving groups on the propane linker. The choice of a base (e.g., potassium carbonate) is crucial to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the piperazine nitrogen and thus maintaining its nucleophilicity.

Stage 3: Formation of this compound

The final step is the conversion of the lipophilic piperaquine free base into a stable, water-soluble salt suitable for formulation.[11]

-

Reaction: The purified piperaquine base is dissolved in a suitable organic solvent mixture (e.g., Methanol and Dichloromethane) and treated with an aqueous solution of orthophosphoric acid.[8]

-

Causality: Piperaquine has four basic nitrogen atoms, allowing it to accept four protons from phosphoric acid to form the tetraphosphate salt.[11] The addition of phosphoric acid in water causes the salt to precipitate from the organic solvent. The resulting slurry is stirred to ensure complete salt formation and crystallization. The product is then filtered, washed with water to remove excess acid, and dried under vacuum to yield the stable this compound.[8] The presence of four water molecules in the crystal lattice contributes to the overall stability of the solid form.[5]

Experimental Protocol: A Green-Optimized Synthesis

This protocol is a synthesized methodology based on optimized and green chemistry principles aimed at high yield and purity.[6][7]

Step 1: Synthesis of 7-chloro-4-(1-piperazinyl)quinoline

-

To a reaction vessel, add 4,7-dichloroquinoline (1 mole equivalent) and a suitable green solvent such as 2-propanol.

-

Add anhydrous piperazine (4-5 mole equivalents).

-

Heat the mixture to reflux temperature (approx. 80-90 °C) and maintain for 4-6 hours. Monitor reaction completion using HPLC.

-

Cool the reaction mixture and filter to remove excess piperazine.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate. The product can be purified further by recrystallization from a solvent like ethyl acetate.

Step 2: Synthesis of Piperaquine Free Base

-

Dissolve the purified intermediate (2 mole equivalents) in ethyl acetate.

-

Add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.5 mole equivalents).

-

Add 1,3-dibromopropane (1 mole equivalent) dropwise to the suspension while stirring.

-

Heat the mixture to reflux (approx. 70-80 °C) and maintain for 8-12 hours, monitoring by HPLC.

-

After cooling, filter the mixture to remove inorganic salts.

-

Wash the filtrate with water to remove any remaining salts.

-

Concentrate the organic layer under vacuum to yield the piperaquine free base as a solid.

Step 3: Preparation of this compound

-

Dissolve the piperaquine free base (1 mole equivalent) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v).[8]

-

In a separate vessel, prepare a solution of orthophosphoric acid (4-4.5 mole equivalents) in purified water.

-

Cool the solution of the free base to 10-20 °C.

-

Slowly add the phosphoric acid solution to the stirred base solution over 60-120 minutes. A thick white slurry will form.[8]

-

Continue stirring the slurry for an additional 2-3 hours at room temperature to ensure complete precipitation.

-

Filter the solid product and wash thoroughly with purified water until the pH of the filtrate is neutral.

-

Dry the product under vacuum at approximately 50 °C to a constant weight. The final product should be a white to off-white powder.

Part 2: Comprehensive Characterization—A Self-Validating System

Physicochemical Properties

A summary of the key properties of this compound is essential for any researcher.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₃₂Cl₂N₆·4H₃PO₄·4H₂O | [4] |

| Molecular Weight | 999.55 g/mol | [4] |

| CAS Number | 915967-82-7 | [4] |

| Appearance | White to off-white powder | |

| Solubility | H₂O: ≥6-10 mg/mL (may require sonication) | [12] |

| DMSO: ~5 mg/mL (requires sonication/warming) | [12] |

Chromatographic Analysis for Purity and Impurities

Chromatography is the gold standard for assessing the purity of an API and identifying any process-related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for quantitative purity assessment. A well-developed reversed-phase (RP-HPLC) method can separate the main compound from starting materials, intermediates, and by-products.

-

Principle & Rationale: The method utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Piperaquine, being a relatively nonpolar molecule, is retained on the column and then eluted by a mixture of an aqueous buffer and an organic solvent. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A purity of >99.5% is typically achievable with an optimized synthesis.[5][6]

-

Detailed Protocol:

-

Column: Symmetry C18 (4.6 x 150mm, 5 µm) or equivalent.[3]

-

Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.6-4.6 with phosphoric acid) and methanol in a ratio of approximately 30:70 (v/v).[3][13]

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Injection Volume: 20 µL.

-

Analysis: The retention time for piperaquine is typically observed and compared against a reference standard. The area percent method is used to calculate purity.

-

| HPLC Parameter | Typical Condition | Rationale |

| Stationary Phase | C18 or C8 silica | Provides excellent retention for the moderately nonpolar piperaquine molecule. |

| Mobile Phase | Phosphate Buffer : Methanol/Acetonitrile | The buffer controls the ionization state of piperaquine, ensuring consistent retention, while the organic solvent controls the elution strength. |

| pH | 3.6 - 4.6 | At this acidic pH, the amine groups are protonated, improving peak shape and solubility in the mobile phase. |

| Wavelength | 273 nm | This wavelength corresponds to a UV absorbance maximum for the quinoline chromophore, providing good sensitivity.[3] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For definitive identification of impurities or for highly sensitive quantification, coupling HPLC with tandem mass spectrometry is essential.

-

Principle & Rationale: LC separates the components, which are then ionized (e.g., via APCI+) and analyzed by the mass spectrometer. MS provides mass-to-charge ratio (m/z) data, which gives the molecular weight of the parent ion. MS/MS fragments this ion and analyzes the daughter ions, providing a structural fingerprint for unequivocal identification. This technique has been used to identify process-related impurities and metabolites of piperaquine.[5][14][15]

Spectroscopic and Other Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: ¹H NMR is the most powerful technique for the elucidation and confirmation of the molecular structure.

-

Rationale: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The integrated peak areas should correspond to the number of protons in the proposed structure, and the splitting patterns (multiplicity) confirm adjacent protons. This serves as a primary identity test.

Karl Fischer Titration

-

Purpose: To precisely determine the water content of the sample.

-

Rationale: This is a specific and accurate method for water quantification. For this compound, the theoretical water content is approximately 7.2%. However, some sources mention a water content of around 4.0% being verified for the tetrahydrate form, indicating that the exact stoichiometry can be complex and requires precise measurement.[5] This test is critical to confirm the correct hydrated form of the API.

Powder X-ray Diffraction (PXRD)

-

Purpose: To confirm the solid-state crystalline form of the compound.

-

Rationale: Each crystalline solid has a unique PXRD pattern, which acts like a fingerprint. This analysis is crucial to identify the correct polymorph and to ensure batch-to-batch consistency, which can affect stability and bioavailability. Different crystalline forms of piperaquine phosphate have been identified.[5][10]

Conclusion

The successful development of this compound as an active pharmaceutical ingredient hinges on a deep understanding of its synthesis and a comprehensive approach to its characterization. By controlling the synthetic pathway to ensure high purity and employing a suite of orthogonal analytical techniques—from chromatography for purity to PXRD for solid-state form—researchers and drug developers can ensure the quality, consistency, and ultimately, the safety and efficacy of this vital antimalarial drug. This guide provides the foundational knowledge and practical rationale necessary to navigate these critical processes with scientific integrity.

References

- 1. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. invivochem.net [invivochem.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. This compound | 915967-82-7 | FP40573 [biosynth.com]

- 5. Piperaquine Tetraphosphate [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient, Green Chemical Synthesis of the Malaria Drug, Piperaquine | Tropical Journal of Pharmaceutical Research [ajol.info]

- 8. WO2011095885A1 - An improved process for the preparation of piperaquine - Google Patents [patents.google.com]

- 9. CN103360309A - Synthetic method for piperaquine phosphate intermediate 7-chloro-4-(1-piperazino)quinoline - Google Patents [patents.google.com]

- 10. CN102558048A - Polycrystal substance of piperaquine phosphate and preparation method thereof - Google Patents [patents.google.com]

- 11. air.unimi.it [air.unimi.it]

- 12. xcessbio.com [xcessbio.com]

- 13. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 14. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mining for Metabolites: Antimalarial Piperaquine [thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability Profile of Piperaquine Tetraphosphate Tetrahydrate

Prepared by a Senior Application Scientist

Introduction: The Physicochemical Cornerstone of Antimalarial Efficacy

Piperaquine, a bisquinoline compound, is a critical component in the global fight against malaria, particularly in artemisinin-based combination therapies (ACTs) such as with dihydroartemisinin.[1][2][3][4][5] Its efficacy against chloroquine-resistant Plasmodium strains makes it an invaluable therapeutic agent.[6][7] The subject of this guide, piperaquine tetraphosphate tetrahydrate (C₂₉H₃₂Cl₂N₆·4H₃PO₄·4H₂O; MW: 999.55 g/mol ), is the specific salt form used in pharmaceutical formulations.[8][9]

Understanding the solubility and stability of this active pharmaceutical ingredient (API) is not merely an academic exercise; it is the foundation upon which effective, safe, and stable dosage forms are developed. For researchers and drug development professionals, a comprehensive grasp of these physicochemical properties is paramount for optimizing bioavailability, ensuring consistent dosing, and predicting the shelf-life of the final drug product. This guide provides a detailed exploration of the solubility and stability characteristics of this compound, offering field-proven insights and validated methodologies for its assessment.

The Solubility Profile: A Multi-Factorial Landscape

The solubility of this compound is a critical determinant of its absorption and, consequently, its bioavailability. As a lipophilic molecule, piperaquine itself has low water solubility, but its formulation as a tetraphosphate salt significantly enhances its aqueous solubility, a deliberate choice in drug design to improve its pharmaceutical properties.[8][9][10]

Aqueous and pH-Dependent Solubility

The aqueous solubility of this compound is moderate and exhibits a strong dependence on pH, a characteristic feature of molecules with basic nitrogen centers. The presence of multiple piperazine rings means the molecule's net charge is highly sensitive to the surrounding pH.

At neutral pH, the solubility is reported to be in the range of 5-10 mg/mL.[8] Some sources indicate a solubility of ≥5 mg/mL in water, which can be enhanced to 6.00 mg/mL with the application of ultrasonic energy to overcome kinetic barriers to dissolution.[8][11][12] This pH-dependent behavior is critical for predicting its dissolution profile in the gastrointestinal tract, which ranges from the acidic environment of the stomach to the more neutral pH of the small intestine. Studies on pediatric formulations have noted pH values of reconstituted powders to be in the acidic range of 3.19 to 4.65, which can affect the drug's chemical stability.[13]

Solubility in Organic Solvents

The compound's solubility in non-aqueous media is limited, which is consistent with its salt-like nature. It is generally reported as insoluble in dimethyl sulfoxide (DMSO) and ethanol.[14][15] This low solubility in common organic solvents necessitates careful consideration during the development of analytical methods and certain formulation types.

Data Summary: Solubility of this compound

| Solvent System | Reported Solubility | Conditions | Citation(s) |

| Water | 5 - 10 mg/mL | Neutral pH | [8] |

| Water | ≥ 5 mg/mL | With ultrasonic treatment | [11] |

| Water | 6.00 mg/mL | With ultrasonic treatment | [8][12] |

| DMSO | Insoluble | Standard conditions | [14][15] |

| Ethanol | Insoluble | Standard conditions | [14][15] |

The Stability Profile: Navigating Degradation Pathways

The stability of this compound is crucial for ensuring that the drug maintains its potency and safety profile throughout its shelf life. The molecule is susceptible to degradation under specific environmental conditions.

Intrinsic and Environmental Factors

This compound is described as a hygroscopic and air-sensitive compound, which necessitates storage under controlled conditions, preferably with an inert gas, to prevent moisture uptake and potential oxidative degradation.[8]

Thermal Stability: The compound exhibits good thermal stability. However, it decomposes at approximately 252°C.[8][9] This decomposition involves the release of phosphoric acid and the formation of byproducts, including chlorinated aromatic compounds.[8] This high decomposition temperature indicates that the solid-state is robust under typical storage and handling temperatures.

Forced Degradation Studies: Unveiling Vulnerabilities

Forced degradation studies are a cornerstone of drug development, designed to identify potential degradation pathways and validate the stability-indicating power of analytical methods. Such studies on piperaquine phosphate have revealed specific vulnerabilities.[2][4]

-

Acidic and Photolytic Conditions: No significant degradation was observed when piperaquine was subjected to acidic or photolytic stress.[2] This suggests a high degree of stability against acid-catalyzed hydrolysis and photodegradation.

-

Basic and Oxidative Conditions: In contrast, significant degradation occurs under basic and oxidative conditions.[2][4]

-

Base-catalyzed degradation likely involves hydrolysis or other reactions facilitated by the deprotonation of key functional groups.

-

Oxidative degradation has been shown to produce specific impurities. A primary oxidation product is a piperaquine N-oxide, where one of the nitrogen atoms in a piperazine ring is oxidized.[1][2][4]

-

A comprehensive study identified twelve impurities in bulk piperaquine phosphate, categorizing them as starting materials, synthetic by-products, oxidation products, and other degradation products.[1][2][3] This highlights the importance of controlling not only the degradation of the final API but also the purity of the starting materials and intermediates.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways for piperaquine under stress conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperaquine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 8. Buy this compound | 915967-82-7 [smolecule.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Piperaquine Tetraphosphate [benchchem.com]

- 11. abmole.com [abmole.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scispace.com [scispace.com]

- 14. selleckchem.com [selleckchem.com]

- 15. selleck.co.jp [selleck.co.jp]

piperaquine tetraphosphate tetrah_ydrate pharmacokinetics and pharmacodynamics

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Piperaquine Tetraphosphate Tetrahydrate

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. It is to construct a narrative that interlinks mechanism, exposure, and response, providing a holistic understanding of a compound's behavior. Piperaquine (PQ), a bisquinoline antimalarial, presents a fascinating case study. Once relegated due to resistance, its resurgence as a vital partner drug in artemisinin-based combination therapies (ACTs) underscores the critical need for a profound comprehension of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide is designed for fellow researchers, scientists, and drug development professionals, aiming to synthesize complex data into actionable insights, explaining not just what we observe, but why specific experimental and clinical strategies are employed.

The Pharmacodynamic Profile: Unraveling Antimalarial Action

The efficacy of any antimicrobial agent is rooted in its ability to selectively disrupt essential biological processes within the pathogen. For piperaquine, this targeted disruption occurs within the digestive vacuole of the Plasmodium parasite.

Mechanism of Action: A Tale of Heme Detoxification

Like its structural relative chloroquine, piperaquine's primary mechanism of action is the inhibition of hemozoin biocrystallization.[1][2] The parasite, during its intraerythrocytic stage, digests host hemoglobin to acquire amino acids. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin.

Piperaquine, being a weak base, accumulates in the acidic digestive vacuole of the parasite. Here, it is believed to form a complex with heme, effectively capping the growing hemozoin crystal and preventing further polymerization.[3] This leads to a buildup of toxic, free heme, which induces oxidative stress and damages parasite membranes, ultimately leading to cell lysis and death.[3][4]

Caption: Piperaquine's mechanism of action in the parasite digestive vacuole.

Efficacy and Potency

Piperaquine demonstrates potent activity against various stages of the parasite's asexual blood cycle and is notably effective against chloroquine-resistant P. falciparum strains.[5] Its efficacy is dose-dependent, a critical factor established in preclinical murine malaria models where increasing doses led to significant reductions in parasitemia and prolonged survival times.[5][6][7]

Table 1: Summary of Piperaquine In Vitro and In Vivo Efficacy

| Parameter | Organism/Model | Value/Observation | Reference |

| IC₅₀ (Pf3D7, CQ-sensitive) | P. falciparum | 4.5 nM | [8] |

| IC₅₀ (PfDd2, CQ-resistant) | P. falciparum | 6.9 nM | [8] |

| ED₉₀ (In Vivo) | P. yoelii | 1.3 mg/kg | [8] |

| Survival (30 mg/kg) | P. berghei infected mice | Median survival of 54 days | [5][6] |

| Survival (90 mg/kg) | P. berghei infected mice | All mice survived beyond 60 days | [5][6] |

The Challenge of Resistance

The widespread use of piperaquine as a monotherapy in China during the 1970s and 80s inevitably led to the selection of resistant parasite strains.[5] Today, resistance, particularly in Southeast Asia, threatens the efficacy of dihydroartemisinin-piperaquine (DHA-PQ), a first-line ACT.[9] Understanding the genetic basis of this resistance is paramount for surveillance and mitigation.

Key genetic determinants include:

-

PfCRT Mutations: Novel mutations in the P. falciparum chloroquine resistance transporter (PfCRT) are primary drivers of high-level piperaquine resistance.[9][10] These mutations are thought to alter the transporter's function, potentially facilitating the efflux of the drug from the digestive vacuole.

-

Plasmepsin 2/3 Amplification: Increased copy numbers of the plasmepsin 2 and plasmepsin 3 genes, which encode hemoglobin-degrading proteases, are strongly associated with treatment failure.[1][11] The causal link is hypothesized to be an increased capacity for hemoglobin digestion, which may help the parasite overcome the metabolic stress induced by piperaquine.

Caption: Key molecular pathways associated with piperaquine resistance.

The Pharmacokinetic Profile: A Drug's Journey and Fate

The therapeutic success of piperaquine is intrinsically linked to its unique pharmacokinetic profile, characterized by slow absorption and an exceptionally long elimination half-life. This profile is a double-edged sword, offering prolonged prophylactic effects but also creating a window for resistance selection.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: As a lipophilic compound, piperaquine is readily absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached in 2 to 5 hours.[1][2] Co-administration with fatty foods can increase its absorption, a crucial counseling point for patients.[12]

-

Distribution: The drug exhibits extensive tissue uptake, resulting in a very large apparent volume of distribution (Vd).[3][5][7][13] This high lipophilicity means it distributes widely into tissues like the liver, spleen, and lungs.[3]

-

Metabolism: Piperaquine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][12][14] This process forms two major metabolites, piperaquine N-oxide (M1) and piperaquine N,N-dioxide (M2), which importantly, retain antiplasmodial activity and thus contribute to the overall therapeutic effect.[8]

-

Excretion: The defining feature of piperaquine is its extremely slow elimination, with metabolites primarily cleared via bile and feces.[3] This results in a very long terminal elimination half-life (t½), which varies by age.

Key Pharmacokinetic Parameters

The pharmacokinetics of piperaquine can be influenced by several factors, including age, pregnancy status, and co-morbidities. Population pharmacokinetic (PopPK) modeling is an essential tool to understand this variability.

Table 2: Population Pharmacokinetic Parameters of Piperaquine

| Population | Parameter | Median Value (Range/IQR) | Reference |

| Adults (Malaria Patients) | Elimination Half-life (t½) | 23 days (19–28) | [13][15] |

| Apparent Clearance (CL/F) | 0.9 L/h/kg (0.79–1.02) | [13] | |

| Apparent Volume of Distribution (Vss/F) | 574 L/kg (371–711) | [13] | |

| Children (Malaria Patients) | Elimination Half-life (t½) | 14 days (10–18) | [13][15] |

| Apparent Clearance (CL/F) | 1.8 L/h/kg (1.29–2.3) | [13] | |

| Apparent Volume of Distribution (Vss/F) | 614 L/kg (332–1205) | [13] | |

| Pregnant Women | Apparent Clearance (CL/F) | Increased vs. non-pregnant (73.5 vs 53.8 L/h) | [16] |

| Healthy vs. Infected Mice | Elimination Half-life (t½) | ~17.8 days vs. ~16.1 days | [5][7] |

Note: Clearance in children is markedly higher than in adults, necessitating careful weight-based dosing to achieve adequate exposure.[13]

The PK/PD Nexus: Linking Exposure to Clinical Outcome

The ultimate goal of PK/PD analysis is to define an exposure-response relationship that can predict clinical outcomes. For piperaquine, this relationship is critical for both curing the initial infection and preventing subsequent ones.

The long half-life provides a significant period of post-treatment prophylaxis, protecting the patient from new infections for several weeks.[4][15] However, as the drug concentration slowly declines, it eventually falls below the minimum inhibitory concentration (MIC). This extended period of sub-therapeutic concentration can select for resistant parasites if a new infection occurs, especially since the short-acting partner drug, DHA, is long gone.[17]

Clinical studies have identified that the piperaquine plasma concentration on Day 7 post-treatment is a key predictor of therapeutic success.[18] A concentration below a certain threshold (e.g., <30 ng/mL) has been significantly associated with an increased risk of treatment failure and recrudescence.[19] This insight is vital for optimizing dosing regimens, particularly in vulnerable populations like young children who have higher drug clearance rates.[18]

Clinical and Methodological Considerations

Safety, Tolerability, and Drug Interactions

Piperaquine is generally well-tolerated.[15][20][21] The most significant safety concern is a dose-dependent prolongation of the QTc interval on an electrocardiogram, which can increase the risk of cardiac arrhythmias.[14][15] This necessitates caution and contraindicates its use with other drugs known to prolong the QTc interval.[12][22]

Given its metabolism by CYP3A4, piperaquine is susceptible to significant drug-drug interactions.

Table 3: Clinically Significant Drug-Drug Interactions with Piperaquine

| Interacting Agent Class | Example(s) | Effect on Piperaquine | Clinical Implication | Reference |

| Potent CYP3A4 Inhibitors | Ritonavir, Ketoconazole | ↑ Plasma Concentration | Increased risk of QTc prolongation and cardiotoxicity. ECG monitoring advised. | [12][14][22] |

| Potent CYP3A4 Inducers | Rifampicin, Carbamazepine, St. John's Wort | ↓ Plasma Concentration | Reduced efficacy and potential treatment failure. Co-administration not recommended. | [12][14][22] |

| QTc Prolonging Drugs | Amiodarone, Macrolides, Fluoroquinolones | Additive QTc Prolongation | Increased risk of cardiac arrhythmias. Co-administration is contraindicated. | [22] |

Experimental Protocol: Clinical Pharmacokinetic Study

The robust characterization of piperaquine's pharmacokinetics relies on well-designed clinical trials. The causality behind this protocol is to capture the full ADME profile, from the rapid absorption phase to the very slow terminal elimination phase, while using population modeling to account for inter-individual variability.

Objective: To characterize the population pharmacokinetics of piperaquine in patients with uncomplicated malaria.

Methodology:

-

Patient Enrollment: Recruit patients with confirmed uncomplicated P. falciparum malaria, obtaining informed consent. Record demographics, including weight and age.

-

Drug Administration: Administer a standard weight-based 3-day course of DHA-PQ. Directly observe therapy to ensure compliance.

-

Blood Sampling:

-

Intensive Sampling (Sub-group): Collect venous blood samples pre-dose, and at 1, 2, 4, 6, 8, 24, 48, and 72 hours, and on Days 7, 14, 21, 28, and 35 post-first dose. This captures the absorption, distribution, and elimination phases in detail.

-

Sparse Sampling (All Patients): Collect venous blood samples at a minimum of 3-4 timepoints per patient, such as pre-dose, Day 2, Day 7, and Day 28. This is logistically feasible for larger cohorts and sufficient for PopPK analysis.

-

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis:

-

Quantify piperaquine concentrations in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[18]

-

Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.

-

-

Data Analysis:

-

Utilize non-linear mixed-effects modeling software (e.g., NONMEM) to perform a population pharmacokinetic analysis.

-

Develop a structural model (e.g., two- or three-compartment model with first-order absorption) to describe the data.[13][18]

-

Evaluate covariates such as body weight, age, and pregnancy status to explain inter-individual variability in PK parameters like clearance (CL/F) and volume of distribution (V/F).[18]

-

Caption: Workflow for a clinical pharmacokinetic study of piperaquine.

Conclusion and Future Imperatives

This compound is a cornerstone of modern antimalarial therapy. Its pharmacodynamic action is potent, while its unique pharmacokinetic profile—defined by a very long elimination half-life—provides both a profound therapeutic benefit in post-treatment prophylaxis and a significant challenge in the potential for resistance selection.

The path forward requires a multi-pronged approach grounded in the principles discussed herein. Continued PK/PD modeling is essential to refine dosing in vulnerable populations, such as young children and pregnant women. Robust surveillance for resistance markers like PfCRT mutations and plasmepsin 2/3 amplification is non-negotiable for preserving the utility of DHA-PQ. As we confront the evolving landscape of malaria, a deep, mechanistic understanding of our most critical therapeutic agents is not just an academic exercise—it is a clinical and public health necessity.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperaquine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 4. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]

- 5. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies reveal markers of malaria resistance | MDedge [mdedge.com]

- 12. rxhive.zynapte.com [rxhive.zynapte.com]

- 13. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ec.europa.eu [ec.europa.eu]

- 15. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Population pharmacokinetics, tolerability, and safety of dihydroartemisinin-piperaquine and sulfadoxine-pyrimethamine-piperaquine in pregnant and nonpregnant Papua New Guinean women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. scispace.com [scispace.com]

- 19. Pharmacokinetics of piperaquine and its association with intermittent malaria preventive therapy outcomes during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. assets.hpra.ie [assets.hpra.ie]

A Senior Application Scientist's In-Depth Technical Guide to the In Vitro Antiplasmodial Activity of Piperaquine Tetraphosphate Tetrahydrate

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the IC₅₀—A Functional Perspective on Piperaquine

Piperaquine (PPQ), a bisquinoline antimalarial developed in the 1960s, has seen a resurgence as a critical partner drug in artemisinin-based combination therapies (ACTs), most notably with dihydroartemisinin (DHA).[1][2] Its slow absorption and long elimination half-life make it an ideal counterpart to the fast-acting but rapidly cleared artemisinin derivatives, providing a prophylactic tail that clears residual parasites and prevents recrudescence.[2][3][4]

This guide moves beyond a mere recitation of protocols. It is designed to provide a deep, mechanistic understanding of how to assess the in vitro antiplasmodial activity of piperaquine tetraphosphate tetrahydrate, contextualizing the data within the pressing challenges of emerging drug resistance. We will explore not just the "how" but the critical "why" behind experimental choices, empowering researchers to generate robust, interpretable, and impactful data.

Section 1: The Molecular Battlefield - Piperaquine's Mechanism of Action

Understanding the mechanism of action is fundamental to designing and interpreting any antiplasmodial assay. Piperaquine, structurally similar to chloroquine, exerts its primary parasiticidal effect within the parasite's acidic digestive vacuole.[1][5]

Primary Mechanism: Inhibition of Heme Detoxification

-

Plasmodium falciparum digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme.[4][5]

-

To protect itself, the parasite polymerizes this heme into an inert, crystalline form called hemozoin.[5]

-

Piperaquine, a weak base, is thought to accumulate in the acidic digestive vacuole. Here, it is believed to cap the growing hemozoin crystal, physically obstructing further heme polymerization.[1][6]

-

This blockade leads to a buildup of soluble, toxic heme, which induces oxidative stress and damages parasite membranes and proteins, ultimately leading to cell death.[5][6]

The diagram below illustrates this core mechanism.

Caption: Piperaquine's mechanism of action in the parasite's digestive vacuole.

Section 2: Core Methodology - Quantifying Antiplasmodial Potency

The cornerstone of in vitro assessment is the drug sensitivity assay, which determines the 50% inhibitory concentration (IC₅₀). The SYBR Green I-based fluorescence assay is a widely adopted, robust, and high-throughput method that circumvents the need for radioactive isotopes.[7]

Foundational Requirements: Reagent & Culture Preparation

Drug Stock Solution Preparation (this compound) The integrity of your results begins with accurate drug preparation.

-

Solubility: The tetraphosphate tetrahydrate salt is soluble in water (H₂O) and dimethyl sulfoxide (DMSO).[8][9] For consistency, DMSO is recommended for the primary stock. Gentle warming and ultrasonication may be required to achieve full dissolution.[8]

-

Protocol:

-

Prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% DMSO. For example, dissolve 10 mg of this compound in 1.00 mL of DMSO.

-

Aliquot into small volumes and store at -20°C or -80°C for long-term stability.[10] Avoid repeated freeze-thaw cycles.

-

P. falciparum Culture

-

Maintenance: Asexual blood-stage parasites (e.g., strains 3D7, Dd2, W2) are maintained in continuous culture using human O+ erythrocytes at a 3-5% hematocrit in RPMI-1640 medium.[11] The medium is supplemented with HEPES, hypoxanthine, sodium bicarbonate, and a serum source like 0.5% Albumax II or 10% human serum.

-

Environment: Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[11]

-

Synchronization: For assays, it is critical to use a synchronized parasite population, typically at the early ring stage. This minimizes variability caused by differing drug susceptibilities across the parasite's life cycle. Synchronization is commonly achieved via treatment with 5% D-sorbitol.[7]

Step-by-Step Protocol: SYBR Green I-Based Assay

This protocol measures parasite proliferation by quantifying parasitic DNA.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete culture medium (as described above)

-

Piperaquine stock solution and other control drugs (e.g., Chloroquine, Artemisinin)

-

Sterile, black, clear-bottom 96-well microplates

-

SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with a 1:5000 dilution of SYBR Green I stock dye added just before use)[7]

Workflow:

-

Plate Preparation: Create a serial dilution of piperaquine in complete culture medium. A common starting concentration is 1000 nM, with 2-fold dilutions across the plate. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[7] Add 100 µL of each drug dilution to the appropriate wells. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).

-

Parasite Addition: Dilute the synchronized ring-stage culture to achieve a starting parasitemia of 0.5-1% and a final hematocrit of 1-2%. Add 100 µL of this parasite suspension to each well.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions to allow for one full cycle of parasite replication.[7]

-

Lysis & Staining: Add 100 µL of freshly prepared SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[7]

-

Data Acquisition: Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence from uninfected red blood cell control wells.

-

Normalize the data by expressing fluorescence values as a percentage of the drug-free control wells.

-

Plot the percentage of parasite growth inhibition versus the log of the drug concentration.

-

Calculate the IC₅₀ value using a non-linear regression model (e.g., sigmoidal dose-response).

-

Caption: Standard workflow for the SYBR Green I antiplasmodial assay.

Section 3: The Challenge of Resistance

The emergence of piperaquine resistance, particularly in Southeast Asia, threatens the efficacy of DHA-PPQ, one of our most vital ACTs.[12][13][14] Understanding and detecting this resistance in vitro is paramount for surveillance and the development of next-generation therapies.

Hallmarks of In Vitro Resistance

Critically, piperaquine resistance does not always manifest as a dramatic increase in the IC₅₀ value.[14][15] A more telling characteristic is incomplete growth inhibition , where parasites can survive and grow at high drug concentrations that would normally be lethal.[14][15] This phenotype is a key indicator of clinical treatment failure.

Molecular markers associated with piperaquine resistance include amplification of the plasmepsin 2 and plasmepsin 3 genes and novel mutations in the P. falciparum chloroquine resistance transporter (pfcrt).[1]

Advanced Assessment: The Piperaquine Survival Assay (PSA)

To specifically measure the clinically relevant resistance phenotype, the Piperaquine Survival Assay (PSA) was developed. This assay is a modification of the standard ring-stage survival assay (RSA) used for artemisinin.[16]

Protocol: In Vitro Piperaquine Survival Assay (PSA)

-

Setup: The assay begins identically to the SYBR Green I assay, with synchronized 0-3 hour post-invasion ring-stage parasites.

-

Drug Exposure: Parasites are exposed to a single, high concentration of piperaquine (200 nM) for 48 hours.[16] A drug-free control is run in parallel. This concentration approximates the drug levels present in a patient during treatment.[16]

-

Drug Washout: After 48 hours, the piperaquine is washed out, and the parasites are transferred to fresh medium.

-

Recovery & Growth: The parasites are incubated for an additional 24-48 hours.

-

Readout: Parasite viability/growth is assessed using standard methods like microscopy (Giemsa-stained smears) or SYBR Green I fluorescence.

-

Interpretation: The result is expressed as a survival rate (%), comparing the growth in the piperaquine-treated wells to the drug-free control wells. A survival rate above a validated threshold (e.g., >1%) indicates reduced susceptibility.

Section 4: Data Interpretation & Context

Robust data generation must be paired with insightful interpretation. The table below provides representative in vitro activity data for piperaquine against various P. falciparum strains, offering a baseline for comparison.

| Compound | Strain | Resistance Phenotype | Geometric Mean IC₅₀ (nM) | IC₅₀ Range (nM) | Source |

| Piperaquine | Clinical Isolates (Cameroon) | Mixed | 38.9 | 7.76 - 78.3 | [17] |

| Piperaquine | Clinical Isolates (Kenya) | Mixed | 32 (Median) | 17 - 46 (IQR) | [18] |

| Piperaquine | Pf3D7 | Chloroquine-Sensitive | 4.5 | - | [19] |

| Piperaquine | PfDd2 | Chloroquine-Resistant | 6.9 | - | [19] |

| Chloroquine | Pf3D7 | Chloroquine-Sensitive | 14.9 | - | [19] |

| Chloroquine | PfDd2 | Chloroquine-Resistant | 80.4 | - | [19] |

Data synthesized from multiple sources for comparative purposes.

Key Insights:

-

High Potency: Piperaquine is highly active, with IC₅₀ values typically in the low nanomolar range.[17][19]

-

Activity Against CQ-Resistant Strains: A key feature of piperaquine is its retained activity against many chloroquine-resistant parasite lines, although some cross-resistance can occur.[3][17]

-

Metabolite Activity: The major metabolites of piperaquine, M1 (piperaquine N-oxide) and M2 (piperaquine N,N-dioxide), also exhibit antiplasmodial activity, though they are less potent than the parent compound.[19] In contrast, the carboxylic acid metabolite (PQM) shows no relevant in vitro activity.[20][21]

Conclusion and Future Outlook

The in vitro assessment of this compound is a critical tool in the global fight against malaria. By employing robust, standardized protocols like the SYBR Green I assay and the Piperaquine Survival Assay, the research community can accurately monitor for the emergence and spread of resistance. It is imperative to look beyond simple IC₅₀ values and embrace assays that capture the clinically relevant phenotype of incomplete growth inhibition. Continued surveillance, coupled with a deep mechanistic understanding of resistance, will be essential for preserving the utility of this vital antimalarial drug and guiding the development of future combination therapies.

References

- 1. Piperaquine - Wikipedia [en.wikipedia.org]

- 2. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 3. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. xcessbio.com [xcessbio.com]

- 9. ≥98% (HPLC), autophagy inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mmv.org [mmv.org]

- 12. afrims.go.th [afrims.go.th]

- 13. malariaworld.org [malariaworld.org]

- 14. malariaworld.org [malariaworld.org]

- 15. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]

- 16. Piperaquine Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to piperaquine | Infectious Diseases Data Observatory [iddo.org]

- 17. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. malariaworld.org [malariaworld.org]

- 21. academic.oup.com [academic.oup.com]

Piperaquine: A Historical and Scientific Review of a Resurgent Antimalarial Agent

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the discovery, history, and scientific principles of piperaquine, a pivotal bisquinoline compound in the global fight against malaria. Initially synthesized in the 1960s and widely used as a monotherapy in China, its utility waned with the emergence of resistant Plasmodium falciparum strains. However, the dawn of artemisinin combination therapies (ACTs) heralded a renaissance for piperaquine. Its characteristic long elimination half-life made it an ideal partner drug for the rapidly acting but short-lived artemisinin derivatives. This guide delves into the historical context of its development, its rise and fall as a monotherapy, and its successful re-emergence as a key component of the World Health Organization-recommended combination, dihydroartemisinin-piperaquine (DHA-PQP). We will explore its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the contemporary challenges posed by emerging resistance.

Introduction: The Quest for Chloroquine Alternatives

The mid-20th century was marked by a growing crisis in malaria treatment. Chloroquine, a 4-aminoquinoline derivative, had been the cornerstone of antimalarial chemotherapy since the 1940s. Its affordability, safety, and high efficacy made it a "miracle drug." However, by the late 1950s and early 1960s, the first reports of chloroquine-resistant Plasmodium falciparum emerged in Southeast Asia and South America. This alarming development signaled an urgent need for new antimalarial agents to combat the rapidly spreading resistance.

This necessity spurred global research efforts. In this context of a looming public health emergency, scientific programs were initiated to discover and develop novel compounds that could either replace or supplement the failing chloroquine therapies. It was within this environment that piperaquine was born.

The Dual Discovery and Early Promise of a Bisquinoline

Piperaquine (chemical formula: C₂₉H₃₂Cl₂N₆) is a symmetric bisquinoline, a class of compounds characterized by two quinoline ring systems linked by a piperazine-containing chain.[1] Its discovery in the 1960s occurred nearly simultaneously and independently in two different parts of the world, a testament to the focused global search for new antimalarials.

-

In France: Researchers at Rhône-Poulenc (now part of Sanofi) first synthesized the compound, designated 13,228 RP.[2][3] Early clinical evaluations were conducted in Africa.[2]

-

In China: The Shanghai Pharmaceutical Industry Research Institute also independently synthesized piperaquine in 1966.[2][3]

Faced with rising chloroquine resistance, the Chinese National Malaria Control Programme adopted piperaquine as a replacement.[4][5] Extensive clinical studies and prophylactic use in China throughout the 1970s demonstrated that it was not only highly effective against both P. falciparum and P. vivax malaria but was also better tolerated than chloroquine.[6][7]

A Monotherapy's Rise and Fall

The 1970s and early 1980s represented the "golden age" of piperaquine. It became the primary antimalarial drug used in China for both mass prophylaxis and treatment, with an estimated 140 million adult doses used over 14 years.[3][4] Its success was a significant achievement in public health for the region.

However, the extensive drug pressure exerted by its widespread use as a monotherapy led to a predictable outcome in evolutionary biology: the selection and spread of resistant parasites. By the late 1980s, increasing parasite resistance to piperaquine was observed, particularly in regions like Hainan Island.[1][4] This diminished efficacy led to a sharp decline in its use, and the drug largely fell out of favor, seemingly destined to become a footnote in the history of antimalarial drug development.[5][6][8]

A New Paradigm: The Rebirth of Piperaquine in Combination Therapy

The 1990s brought a revolutionary shift in malaria treatment strategy, driven by the discovery of another powerful Chinese antimalarial: artemisinin. The artemisinin derivatives were potent and acted with unprecedented speed, rapidly clearing parasites from the blood.[9] However, their very short half-life meant that short-course monotherapy was associated with a high rate of recrudescence (the return of parasitemia after treatment).

The Rationale for Artemisinin Combination Therapy (ACT)

The solution was to combine a fast-acting artemisinin derivative with a long-acting partner drug.[6] This strategy, now endorsed by the World Health Organization (WHO), has three main goals:

-

The artemisinin component rapidly reduces the parasite biomass, providing immediate clinical relief.

-

The long-acting partner drug remains in the bloodstream to eliminate the residual parasites.

-

The combination of two drugs with different mechanisms of action helps protect against the development of resistance to either component.

Piperaquine as an Ideal Long-Acting Partner Drug

It was during this period that Chinese scientists "rediscovered" piperaquine.[6][7] Its key pharmacokinetic property—a very long elimination half-life—made it an exceptionally suitable candidate for a partner drug.[8][10][11] It could provide a long "tail" of post-treatment prophylaxis, clearing any remaining parasites left behind by the rapidly eliminated artemisinin derivative.

The Evolution to Dihydroartemisinin-Piperaquine (DHA-PQP)

Several piperaquine-based ACTs were developed, including formulations known as CV4 and CV8.[6][7] This development path culminated in the creation of a fixed-dose co-formulation of dihydroartemisinin and piperaquine phosphate (DHA-PQP). Dihydroartemisinin (DHA) is the active metabolite of all major artemisinin compounds.[8] This combination proved highly effective in clinical trials, with 28-day cure rates exceeding 95%.[6][7] Today, DHA-PQP is one of the five ACTs recommended by the WHO for the treatment of uncomplicated P. falciparum malaria and is used widely across the globe.[4][11]

Core Scientific Principles of Piperaquine

Chemical Structure and Synthesis

Piperaquine is a bisquinoline, structurally similar to chloroquine but with two 4-aminoquinoline cores. An efficient, "green chemical" synthesis has been developed, providing a robust method for producing the highly pure piperaquine tetraphosphate salt required for pharmaceutical formulation with an overall yield of 92-93%.[12][13]

The synthesis is a convergent process. A key improvement in modern synthesis involves the direct use of piperazine in the preparation of a crucial intermediate, which is safer and more efficient than previous methods using N-formyl piperazine.[14][15]

Pharmacodynamics: Mechanism of Action

Like chloroquine, piperaquine is thought to exert its antimalarial effect by disrupting heme detoxification in the parasite's digestive vacuole.[4][11]

-

The malaria parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme.

-

To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (the "malaria pigment").

-

Piperaquine, a weak base, is believed to accumulate in the acidic digestive vacuole. Here, it binds to heme and inhibits the heme polymerase enzyme, preventing the formation of hemozoin.[10]

-

The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[9]

Pharmacokinetics: A Drug with a Long Memory

Piperaquine's pharmacokinetic profile is central to its role in ACTs. It is a highly lipophilic (fat-soluble) drug, which governs its absorption, distribution, and elimination.[4][16]

-

Absorption and Distribution: It is slowly absorbed after oral administration, reaching peak plasma concentrations in about 5 hours.[1] It has a very large apparent volume of distribution, indicating extensive uptake into tissues.[10][17]

-

Metabolism: Piperaquine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[17]

-

Elimination: The most critical feature is its extremely long terminal elimination half-life, which can range from 14 to 23 days in children and adults, respectively.[5][16][18] This slow clearance ensures sustained antimalarial activity long after the artemisinin partner has been eliminated.

| Pharmacokinetic Parameter | Value (Adults) | Value (Children) | Reference(s) |

| Time to Peak Concentration (Tmax) | ~5 hours | ~5 hours | [1] |

| Apparent Clearance (CL/F) | 0.9 L/h/kg | 1.8 L/h/kg | [16][18] |

| Apparent Volume of Distribution (Vss/F) | 574 L/kg | 614 L/kg | [16][18] |

| Terminal Elimination Half-life (t1/2,z) | ~23 days | ~14 days | [16][18] |

Note: Children have a higher body weight-normalized clearance than adults, resulting in a shorter half-life and suggesting that weight-based dosing may need adjustment for pediatric populations.[19][20]

The Modern Landscape: Efficacy, Challenges, and Future Directions

Global Adoption and Clinical Efficacy of DHA-PQP

DHA-PQP is a highly effective treatment for uncomplicated malaria. In Africa, it has been shown to be as effective as other leading ACTs like artemether-lumefantrine.[11] In Asia, it is as effective as artesunate-mefloquine and is generally better tolerated.[11] Its efficacy and favorable safety profile have led to its approval by stringent regulatory authorities and its widespread adoption in national malaria treatment guidelines.[8][20]

The Growing Threat of Piperaquine Resistance

The success of DHA-PQP is now threatened by the emergence of parasite resistance to both artemisinin and piperaquine, particularly in the Greater Mekong Subregion, with western Cambodia identified as an epicenter.[4][21][22] Treatment failure rates with DHA-PQP have risen dramatically in these areas, reaching over 40% in some studies.[4][23]

The precise mechanisms of piperaquine resistance are still under investigation, but key genetic markers have been identified:

-